Welcome to the BenchChem Online Store!
molecular formula C7H9Cl2N3 B8803366 2-(Azetidin-3-YL)-3-chloropyrazine hydrochloride

2-(Azetidin-3-YL)-3-chloropyrazine hydrochloride

Cat. No. B8803366
M. Wt: 206.07 g/mol
InChI Key: KKLCKUCFTFMBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957073B2

Procedure details

A solution of compound (7) (540 mg, 2.0 mmol) in 2N HCl/MeOH (20 mL) was stirred at RT for 30 min according to Preparation 2. The reaction mixture was concentrated to give compound (8) (440 mg, 1.99 mmol, yield 99.7%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99.7%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:8]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1>Cl.CO>[ClH:1].[NH:10]1[CH2:11][CH:8]([C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[CH:5][N:4]=2)[CH2:9]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
ClC=1C(=NC=CN1)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Preparation 2
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CC(C1)C1=NC=CN=C1Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.99 mmol
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 199%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.